Hypobromite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

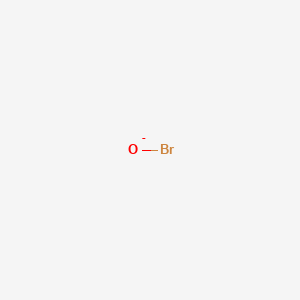

Hypobromitee is a chemical compound with the formula BrO−. It is an ion that contains bromine in the +1 oxidation state. Hypobromitee is analogous to hypochlorite, which is found in common bleaches. It is used as a disinfectant and germicide in various industrial applications and also plays a role in the immune system .

Vorbereitungsmethoden

Hypobromitee salts are typically formed by treating bromine with an aqueous alkali, such as sodium hydroxide or potassium hydroxide. The reaction is rapid at 20°C and can be represented as follows :

[ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ]

In this reaction, bromine disproportionates from oxidation state 0 to oxidation states -1 and +1. Sodium hypobromite can be isolated as an orange solid. this compound is not thermodynamically stable and can further disproportionate into bromide and bromate .

Analyse Chemischer Reaktionen

Hypobromitee undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include :

Oxidation: Hypobromitee can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to bromide.

Disproportionation: Hypobromitee can disproportionate to form bromide and bromate.

The reaction conditions and reagents used in these reactions vary, but they often involve aqueous solutions and controlled temperatures. Major products formed from these reactions include bromide, bromate, and various oxidized organic compounds .

Wissenschaftliche Forschungsanwendungen

Hypobromitee has several scientific research applications, including :

Chemistry: Used as an oxidizing agent in various chemical reactions.

Biology: Plays a role in the immune system, where it is produced by white blood cells to kill germs.

Medicine: Being researched for its potential use in treating bacterial infections, especially antibiotic-resistant bacteria.

Industry: Used as a disinfectant in water treatment, cooling water systems, and swimming pools.

Wirkmechanismus

Hypobromitee exerts its effects primarily through its strong oxidizing properties. In biological systems, it is produced by eosinophils, a type of white blood cell, through the action of the enzyme eosinophil peroxidase. This enzyme catalyzes the oxidation of bromide to hypobromite using hydrogen peroxide . The this compound then acts as a germicide, killing pathogens by oxidizing their cellular components .

Vergleich Mit ähnlichen Verbindungen

Hypobromitee is similar to other hypohalites, such as hypochlorite and hypoiodite. These compounds share similar chemical properties and uses but differ in their reactivity and stability :

Hypochlorite (ClO−): More commonly used in household bleaches and disinfectants. It is more stable than this compound.

Hypoiodite (IO−): Less commonly used and less stable than this compound.

Hypobromitee is unique in its specific applications in industrial water treatment and its role in the immune system, where it is preferred over hypochlorite due to its higher reactivity with certain pathogens .

Eigenschaften

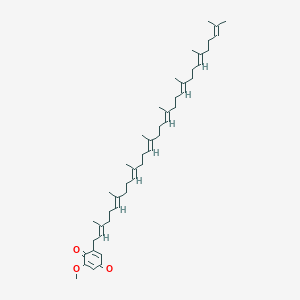

Molekularformel |

BrO- |

|---|---|

Molekulargewicht |

95.9 g/mol |

IUPAC-Name |

hypobromite |

InChI |

InChI=1S/BrO/c1-2/q-1 |

InChI-Schlüssel |

JGJLWPGRMCADHB-UHFFFAOYSA-N |

SMILES |

[O-]Br |

Kanonische SMILES |

[O-]Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

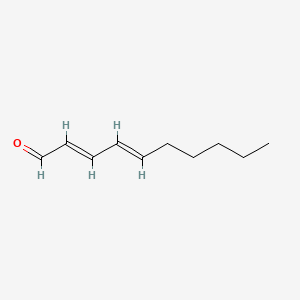

![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)

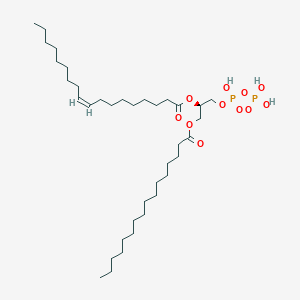

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)

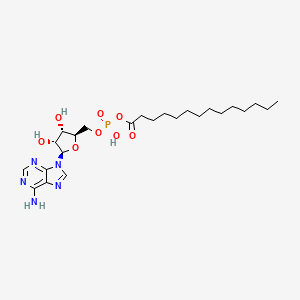

![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)